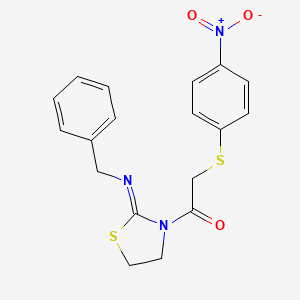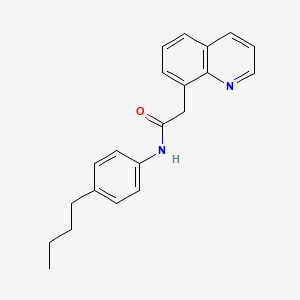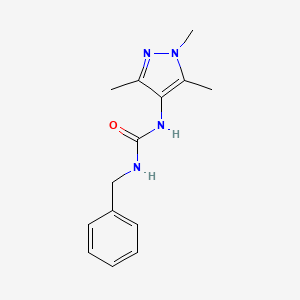
1-(2-Benzylimino-1,3-thiazolidin-3-yl)-2-(4-nitrophenyl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzylimino-1,3-thiazolidin-3-yl)-2-(4-nitrophenyl)sulfanylethanone is a complex organic compound characterized by its thiazolidine ring and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzylimino-1,3-thiazolidin-3-yl)-2-(4-nitrophenyl)sulfanylethanone typically involves the reaction of benzylamine with thiazolidine derivatives under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using advanced equipment and techniques. The process involves the careful control of reaction parameters to achieve high yields and purity. The compound is then purified through various methods, such as recrystallization or chromatography, to obtain the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Nitroso derivatives from oxidation reactions.
Amino derivatives from reduction reactions.
Various substituted derivatives from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(2-Benzylimino-1,3-thiazolidin-3-yl)-2-(4-nitrophenyl)sulfanylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
2-[(2E)-2-(Benzylimino)-1,3-thiazolidin-3-yl]-1-(3-nitrophenyl)ethanone
Other thiazolidine derivatives with different substituents
Uniqueness: 1-(2-Benzylimino-1,3-thiazolidin-3-yl)-2-(4-nitrophenyl)sulfanylethanone stands out due to its specific structural features and the presence of both benzyl and nitrophenyl groups, which contribute to its unique chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
1-(2-benzylimino-1,3-thiazolidin-3-yl)-2-(4-nitrophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(13-26-16-8-6-15(7-9-16)21(23)24)20-10-11-25-18(20)19-12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRFVQRWZMYEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NCC2=CC=CC=C2)N1C(=O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7523670.png)
![N-ethyl-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B7523676.png)
![ethyl N-[2-[(12-oxo-11-propyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]carbamate](/img/structure/B7523678.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4,5-dimethyl-1,2,4-triazole-3-thione](/img/structure/B7523689.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7523704.png)
![(1-Pyrazin-2-ylpiperidin-4-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7523712.png)
![N-cyclopropyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7523719.png)
![N-cyclopropyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7523731.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7523749.png)
![N-(2-benzylpyrazol-3-yl)-2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7523760.png)


![N-benzyl-4-[(4-chlorophenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7523791.png)
